molecular formula C18H16N6O5S B10969248 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

Cat. No.: B10969248
M. Wt: 428.4 g/mol
InChI Key: LNFBSKMEURGLNO-UHFFFAOYSA-N
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Description

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is a complex organic compound that features a unique combination of pyrazole, thienopyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienopyrimidine intermediates, followed by their coupling to form the final product. Key steps include nitration, methylation, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole and thienopyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, thienopyrimidine derivatives, and furan derivatives. Examples include:

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines
  • Pyrazolo[1,5-a]-1,3,5-triazines
  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-b]pyrimidines

Uniqueness

What sets 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE apart is its unique combination of functional groups and ring systems

Properties

Molecular Formula

C18H16N6O5S

Molecular Weight

428.4 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C18H16N6O5S/c1-9-10(2)30-17-15(9)18(26)23(11(3)20-17)21-16(25)14-5-4-13(29-14)8-22-7-12(6-19-22)24(27)28/h4-7H,8H2,1-3H3,(H,21,25)

InChI Key

LNFBSKMEURGLNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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